molecular formula C20H17NO5 B11409359 N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409359
M. Wt: 351.4 g/mol
InChI Key: SQXFEASLFLQEOQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzodioxole moiety and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Synthesis of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7,8-dimethyl-4-oxo-4H-chromene.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromene core through an amide bond formation. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene core, potentially converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromene derivatives.

    Substitution: Various substituted benzodioxole and chromene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structure suggests possible interactions with biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In material science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could facilitate binding to specific proteins, while the chromene core might interact with nucleic acids or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Another compound featuring the benzodioxole moiety, but with different functional groups.

    7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: A simpler analog lacking the benzodioxole moiety.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the benzodioxole and chromene structures, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H17NO5/c1-11-3-5-14-15(22)8-18(26-19(14)12(11)2)20(23)21-9-13-4-6-16-17(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3,(H,21,23)

InChI Key

SQXFEASLFLQEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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